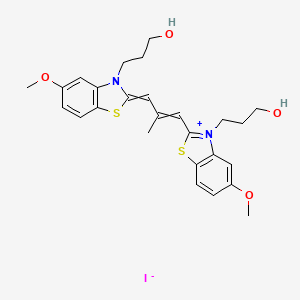

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide

Description

The compound Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide is a benzothiazolium derivative characterized by:

- A benzothiazolium core (a sulfur- and nitrogen-containing heterocycle).

- Two 3-hydroxypropyl substituents at positions 3 and 3' of the benzothiazolylidene moiety.

- Methoxy groups at positions 5 and 5'.

- A 2-methyl-1-propenyl bridge linking the benzothiazolium units.

- An iodide counterion for charge balance.

Synthesis likely involves alkylation or condensation reactions, as seen in analogs .

Properties

CAS No. |

63123-36-4 |

|---|---|

Molecular Formula |

C26H31IN2O4S2 |

Molecular Weight |

626.6 g/mol |

IUPAC Name |

3-[2-[3-[3-(3-hydroxypropyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-5-methoxy-1,3-benzothiazol-3-yl]propan-1-ol;iodide |

InChI |

InChI=1S/C26H31N2O4S2.HI/c1-18(14-25-27(10-4-12-29)21-16-19(31-2)6-8-23(21)33-25)15-26-28(11-5-13-30)22-17-20(32-3)7-9-24(22)34-26;/h6-9,14-17,29-30H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

FQPTWMOIDJRKIA-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCCO.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzothiazolium derivatives such as the titled compound generally involves the following key steps:

- Synthesis of benzothiazole precursors with appropriate substituents (e.g., hydroxypropyl and methoxy groups).

- Formation of benzothiazolium salts by quaternization of benzothiazoles with alkyl halides, typically iodides.

- Condensation reactions to link two benzothiazolium units via a propenylidene bridge, often through Knoevenagel-type condensation or related methods.

- Purification and isolation of the iodide salt form.

Stepwise Preparation Details

Preparation of 3-(3-hydroxypropyl)-5-methoxybenzothiazole

- Starting from 5-methoxyanthranilic acid or related methoxy-substituted anilines, benzothiazole rings are constructed via cyclization with sulfur sources (e.g., elemental sulfur or thiourea).

- The 3-hydroxypropyl substituent is introduced by alkylation using 3-bromopropanol or 3-chloropropanol under basic conditions, targeting the nitrogen or carbon at position 3 of the benzothiazole ring.

- Protection/deprotection strategies may be employed to ensure selective substitution and avoid side reactions.

Formation of Benzothiazolium Iodide Salt

- The benzothiazole intermediate is quaternized by reaction with methyl iodide or a suitable alkyl iodide to form the benzothiazolium iodide salt.

- This step is crucial for imparting the positive charge on the nitrogen, stabilizing the compound as an iodide salt.

- Reaction conditions typically involve reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Condensation to Form the Propenylidene Bridge

- Two benzothiazolium iodide units are linked via a propenylidene bridge by condensation with an aldehyde or ketone precursor.

- The condensation often uses base catalysts (e.g., piperidine or triethylamine) to facilitate the formation of the conjugated double bond.

- The product is typically a cyanine dye-like structure, with extended conjugation between the benzothiazolium units.

Introduction of Additional Hydroxypropyl Groups

- Further alkylation or substitution reactions introduce additional hydroxypropyl groups at desired positions, enhancing solubility and functional properties.

- Controlled stoichiometry and reaction times are critical to avoid over-alkylation.

Representative Synthetic Route (Hypothetical)

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 5-Methoxyanthranilic acid + sulfur source | Cyclization | Heat, acidic or basic medium | 5-Methoxybenzothiazole |

| 2 | 5-Methoxybenzothiazole + 3-bromopropanol | Alkylation | Base, solvent (e.g., DMF), 50-80°C | 3-(3-hydroxypropyl)-5-methoxybenzothiazole |

| 3 | Intermediate + methyl iodide | Quaternization | Reflux, acetonitrile | Benzothiazolium iodide salt |

| 4 | Two benzothiazolium salts + aldehyde | Condensation | Base catalyst, solvent, room temp | Propenylidene-bridged benzothiazolium iodide |

| 5 | Additional hydroxypropylation (if needed) | Alkylation | Controlled conditions | Final compound |

Purification and Characterization

- Purification is typically done by recrystallization from ethanol or methanol, or by chromatography.

- Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- UV-Vis spectroscopy is used to verify the conjugated system characteristic of benzothiazolium dyes.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Conditions | References |

|---|---|---|---|

| Benzothiazole ring formation | Cyclization of methoxy-substituted anilines with sulfur | Heat, acidic/basic medium | General benzothiazole synthesis literature |

| Hydroxypropyl substitution | Alkylation with 3-bromopropanol | Base, DMF, 50-80°C | Analogous alkylation methods |

| Quaternization | Reaction with methyl iodide or alkyl iodides | Reflux, aprotic solvents | Benzothiazolium salt formation patents |

| Propenylidene bridge formation | Condensation with aldehydes | Base catalyst, room temperature | Cyanine dye synthesis literature |

| Purification | Recrystallization or chromatography | Solvents: ethanol, methanol | Standard organic purification protocols |

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with similar benzothiazole derivatives:

Key Observations :

- The target compound is unique in its bis-hydroxypropyl substitution and propenyl bridge , enhancing hydrophilicity and conjugation compared to acetyl or fluorinated analogs .

- Methoxy groups in the target compound may increase electron density on the aromatic ring, altering reactivity compared to electron-withdrawing groups (e.g., acetyl, fluorinated) in analogs .

- The iodide counterion improves solubility in polar solvents relative to neutral analogs like benzothiazolones .

Physicochemical Properties

| Property | Target Compound | 6-Acetyl-3-aminopropylbenzothiazolone | Ethyl Pyrazolopyridine Derivative |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (organic solvents) | Low (apolar solvents) |

| Thermal Stability | Likely high (conjugated) | Moderate | High (fused rings) |

| Electronic Absorption | Extended conjugation | Localized (acetyl group) | Localized (ester group) |

Notes:

Biological Activity

Benzothiazolium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide, is a complex structure that may exhibit a range of pharmacological effects. This article explores its biological activity through various studies, including in vitro experiments, molecular modeling, and synthesis methodologies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their antimicrobial , antitumor , and antioxidant properties. The structural diversity of these compounds allows for the modification of their biological activities. The compound is characterized by multiple hydroxy and methoxy groups, which are critical for enhancing its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, a review on benzothiazole-based compounds indicated that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, with improved potency compared to standard drugs . The presence of hydroxyl and methoxy groups in the compound may contribute to its enhanced solubility and bioactivity.

Antitumor Activity

Research into related benzothiazole compounds has demonstrated promising antitumor activity. For example, a study showed that synthesized benzothiazole derivatives induced apoptosis in pancreatic cancer cells (PANC-1), with effective concentrations leading to reduced cell viability and increased apoptotic markers . The compound's ability to modulate oxidative stress through antioxidant pathways may play a role in its antitumor effects.

Neuroprotective Effects

In silico studies have suggested that benzothiazole derivatives possess neuroprotective properties, particularly against Alzheimer's disease. Compounds containing benzothiazole moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and amyloid beta aggregation, both critical factors in Alzheimer's pathology . The compound's structure supports its potential as a multitarget drug candidate for neurodegenerative diseases.

Synthesis and Characterization

The synthesis of benzothiazole derivatives often involves various methodologies such as Knoevenagel condensation and microwave-assisted synthesis . These methods allow for the efficient production of compounds with specific functional groups that enhance biological activity. For example, the incorporation of hydroxypropyl groups has been shown to improve solubility and bioavailability, which are crucial for therapeutic applications .

In Vitro Studies

In vitro experiments have confirmed the antiproliferative effects of benzothiazole derivatives on various cancer cell lines. A notable study reported that specific derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxicity . These findings underscore the importance of structural modifications in enhancing the biological activity of benzothiazole compounds.

Data Tables

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | HCl | DMF | 90 | 78 | |

| 2 | Triethylamine | THF | 95 | 85 | |

| 3 | None | Ethanol | 80 | 52 |

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| 9c | α-Glucosidase | 8.2 | |

| 3f | Sp1 Kinase | 9.5 |

Key Recommendations for Researchers

- Prioritize DMF or THF with acidic/basic catalysts for cyclization reactions.

- Use HRMS and 2D NMR (COSY, HSQC) to resolve structural ambiguities.

- Cross-validate bioactivity data using standardized assays (e.g., NIH/NCGC protocols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.